Cas no 14107-37-0 (Alphadolone)

Alphadolone 化学的及び物理的性質
名前と識別子
-
- Pregnane-11,20-dione,3,21-dihydroxy-, (3a,5a)-
- Alphadolone
- 3-(1-methyl-1-phenyl-ethyl)-thiophene
- 3-(1-Methyl-1-phenylethyl)thiophene
- AC1LCPUR
- CTK8J1997
- Thiophene, 3-(1-methyl-1-phenylethyl)-
- (3α,5α)-3,21-Dihydroxypregnane-11,20-dione
- Pregnane-11,20-dione, 3,21-dihydroxy-, (3.alpha.,5.alpha.)-
-
- インチ: InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3
- InChIKey: XWYBFXIUISNTQG-UHFFFAOYSA-N
- ほほえんだ: OCC(C1CCC2C3CCC4CC(CCC4(C)C3C(CC12C)=O)O)=O
計算された属性
- せいみつぶんしりょう: 348.23016
じっけんとくせい
- PSA: 74.6
Alphadolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A575510-50mg |
Alphadolone |
14107-37-0 | 50mg |
$ 2036.00 | 2023-09-09 | ||
A2B Chem LLC | AE40159-50mg |
alfadolone |
14107-37-0 | 50mg |
$1953.00 | 2024-01-04 | ||
A2B Chem LLC | AE40159-25mg |
alfadolone |
14107-37-0 | 95%+ | 25mg |
$427.00 | 2024-04-20 | |
A2B Chem LLC | AE40159-5mg |
alfadolone |
14107-37-0 | 95%+ | 5mg |
$177.00 | 2024-04-20 | |
A2B Chem LLC | AE40159-10mg |
alfadolone |
14107-37-0 | 95%+ | 10mg |
$260.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-481493-1 mg |
Alphadolone-d5, |
14107-37-0 | 1mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481493-1mg |
Alphadolone-d5, |
14107-37-0 | 1mg |
¥3234.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481719-5 mg |
Alphadolone, |
14107-37-0 | 5mg |
¥3,234.00 | 2023-07-10 | ||
TRC | A575510-5mg |
Alphadolone |
14107-37-0 | 5mg |
$ 261.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481719-5mg |
Alphadolone, |
14107-37-0 | 5mg |
¥3234.00 | 2023-09-05 |
Alphadoloneに関する追加情報
Professional Introduction to Alphadolone (CAS No. 14107-37-0)
Alphadolone, a compound with the chemical identifier CAS No. 14107-37-0, is a synthetic steroid derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of gamma-lactam derivatives and has been studied for its potential therapeutic applications, particularly in the modulation of inflammatory responses and pain management. The unique structural properties of Alphadolone make it a subject of interest for researchers seeking to develop novel treatments for various medical conditions.
The chemical structure of Alphadolone features a gamma-lactam ring fused with a steroidal backbone, which contributes to its distinct pharmacological profile. This structural motif is known to interact with specific biological targets, making it a promising candidate for further investigation. The compound's ability to modulate the activity of certain enzymes and receptors has been a focal point in recent studies, particularly in understanding its mechanisms of action in the context of immunomodulation.
In recent years, there has been growing interest in exploring the potential of Alphadolone as an anti-inflammatory agent. Studies have demonstrated that Alphadolone can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where effective anti-inflammatory therapies are crucial. The compound's ability to selectively target inflammatory pathways without significant side effects makes it an attractive option for further clinical development.
Moreover, Alphadolone has shown promise in preclinical studies as a potential analgesic agent. Research indicates that it can interact with opioid receptors in the central nervous system, leading to pain relief without the typical side effects associated with traditional opioids. This property is particularly significant given the increasing prevalence of opioid-resistant pain conditions and the need for alternative pain management strategies. The compound's mechanism of action involves both peripheral and central mechanisms, making it a versatile candidate for treating various types of pain.
One of the most compelling aspects of Alphadolone is its potential to serve as a lead compound for the development of new therapeutic agents. The structural features that contribute to its pharmacological activity can be modified to enhance its efficacy and safety profile. Researchers are exploring various derivatives of Alphadolone to optimize its therapeutic potential while minimizing adverse effects. This approach aligns with the broader trend in drug development towards personalized medicine, where compounds are tailored to individual patient needs.
The synthesis and characterization of Alphadolone have been subjects of detailed investigation in synthetic chemistry circles. The gamma-lactam ring, a key structural feature, poses significant challenges in terms of synthesis and stability. However, advances in synthetic methodologies have made it possible to produce high-purity Alphadolone suitable for pharmaceutical applications. These synthetic strategies not only contribute to the availability of Alphadolone for research purposes but also provide valuable insights into the development of other gamma-lactam derivatives.
The pharmacokinetic properties of Alphadolone have also been extensively studied. Research indicates that the compound exhibits moderate bioavailability and a favorable half-life, making it suitable for repeated dosing regimens. Additionally, studies on its metabolic pathways have provided insights into how the body processes Alphadolone, which is essential for understanding its long-term safety and efficacy. These pharmacokinetic data are critical for designing clinical trials and optimizing dosing schedules.
In conclusion, Alphadolone (CAS No. 14107-37-0) represents a significant advancement in pharmaceutical research due to its unique structural properties and promising therapeutic applications. Its role as an anti-inflammatory and analgesic agent has been well-documented in preclinical studies, making it a valuable candidate for further clinical development. The ongoing research into its synthesis, pharmacology, and potential applications underscores its importance in addressing unmet medical needs.
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